molecular formula C21H17NO2S2 B12008195 (5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 618074-26-3

(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12008195
CAS No.: 618074-26-3
M. Wt: 379.5 g/mol
InChI Key: GUEISZAAYPIEKR-YBFXNURJSA-N
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Description

“(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • The compound contains a thiazolidin-4-one ring, which is a five-membered heterocycle with a sulfur atom and a carbonyl group.
  • The chromenyl group (2H-chromen-3-ylmethylidene) contributes to its aromatic character.
  • The phenylmethyl group (4-methylphenylmethyl) adds steric bulk and aromaticity.
  • The double bond (5E) indicates the geometry of the central carbon-carbon double bond.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazolidine-4-one precursor with an aldehyde or ketone bearing the appropriate chromenyl and phenylmethyl substituents. The reaction typically proceeds under acidic or basic conditions.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidin-4-one ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenylmethyl group can be substituted using various reagents (e.g., halogens, amines, or alkoxides).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, amines, or nucleophiles.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol analogs.
  • Substitution: Various phenylmethyl-substituted derivatives.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity in heterocyclic chemistry.
Biology and Medicine::
  • Potential bioactive properties due to its aromatic and sulfur-containing moieties.
  • Studied for antimicrobial, antioxidant, and anti-inflammatory effects.
Industry::
  • Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.

Comparison with Similar Compounds

While unique in its combination of chromenyl, phenylmethyl, and thiazolidin-4-one motifs, similar compounds include thiazolidinones, chromenes, and phenylmethyl-substituted heterocycles.

Properties

CAS No.

618074-26-3

Molecular Formula

C21H17NO2S2

Molecular Weight

379.5 g/mol

IUPAC Name

(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17NO2S2/c1-14-6-8-15(9-7-14)12-22-20(23)19(26-21(22)25)11-16-10-17-4-2-3-5-18(17)24-13-16/h2-11H,12-13H2,1H3/b19-11+

InChI Key

GUEISZAAYPIEKR-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S

Origin of Product

United States

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